N'-(3,4-dimethoxybenzoyl)pyridine-3-carbohydrazide
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Overview
Description
N’-(3,4-dimethoxybenzoyl)pyridine-3-carbohydrazide is a chemical compound that belongs to the class of pyridinecarboxamides It is characterized by the presence of a pyridine ring and a carbohydrazide group, which are linked through a 3,4-dimethoxybenzoyl moiety
Preparation Methods
The synthesis of N’-(3,4-dimethoxybenzoyl)pyridine-3-carbohydrazide typically involves the reaction of 3,4-dimethoxybenzoyl chloride with pyridine-3-carbohydrazide. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion of the reactants to the desired product .
Chemical Reactions Analysis
N’-(3,4-dimethoxybenzoyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbohydrazide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the methoxy groups on the benzoyl moiety.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’-(3,4-dimethoxybenzoyl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes .
Comparison with Similar Compounds
N’-(3,4-dimethoxybenzoyl)pyridine-3-carbohydrazide can be compared with other similar compounds, such as:
N’-(3,5-dimethoxybenzoyl)pyridine-4-carbohydrazide: This compound has a similar structure but differs in the position of the methoxy groups on the benzoyl moiety.
N’3-(3,4,5-trimethoxybenzylidene)pyridine-3-carbohydrazide: This compound contains an additional methoxy group, which may affect its chemical reactivity and biological activity.
The uniqueness of N’-(3,4-dimethoxybenzoyl)pyridine-3-carbohydrazide lies in its specific substitution pattern and the presence of both the pyridine and carbohydrazide groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(3,4-dimethoxybenzoyl)pyridine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-21-12-6-5-10(8-13(12)22-2)14(19)17-18-15(20)11-4-3-7-16-9-11/h3-9H,1-2H3,(H,17,19)(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTVAAQTWANRMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CN=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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